[1-(3-Chloro-phenyl)-ethyl]-isopropyl-amine
CAS No.:
Cat. No.: VC13331770
Molecular Formula: C11H16ClN
Molecular Weight: 197.70 g/mol
* For research use only. Not for human or veterinary use.
![[1-(3-Chloro-phenyl)-ethyl]-isopropyl-amine -](/images/structure/VC13331770.png)
Specification
Molecular Formula | C11H16ClN |
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Molecular Weight | 197.70 g/mol |
IUPAC Name | N-[1-(3-chlorophenyl)ethyl]propan-2-amine |
Standard InChI | InChI=1S/C11H16ClN/c1-8(2)13-9(3)10-5-4-6-11(12)7-10/h4-9,13H,1-3H3 |
Standard InChI Key | IDEIRJKKEKDZEH-UHFFFAOYSA-N |
SMILES | CC(C)NC(C)C1=CC(=CC=C1)Cl |
Canonical SMILES | CC(C)NC(C)C1=CC(=CC=C1)Cl |
Introduction
Structural Characteristics and Nomenclature
The compound [1-(3-Chloro-phenyl)-ethyl]-isopropyl-amine (systematic IUPAC name: N-(1-(3-chlorophenyl)ethyl)propan-2-amine) features a tertiary amine center bonded to an isopropyl group and a 3-chlorophenyl-substituted ethyl chain. Key structural attributes include:
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Molecular formula:
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Molecular weight: 197.71 g/mol
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Substituents:
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A 3-chlorophenyl group at the ethyl chain’s terminal carbon.
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An isopropyl group attached to the amine nitrogen.
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Comparative analysis with structurally similar amines, such as 2-(pyridin-2-yl)isopropyl amine (PIP-amine, ), reveals that the chloroaryl group enhances lipophilicity and steric bulk, potentially influencing coordination chemistry or biological target engagement .
Synthetic Pathways and Reaction Suitability
While no direct synthesis of [1-(3-Chloro-phenyl)-ethyl]-isopropyl-amine is documented, analogous methodologies from chlorophenyl-containing intermediates suggest viable routes:
Reductive Amination
A plausible pathway involves reductive amination between 3-chlorophenylacetone and isopropylamine:
This method mirrors strategies used for synthesizing PIP-amine derivatives, where ketones are converted to secondary or tertiary amines via borohydride reduction .
Alkylation of Isopropylamine
Alternately, alkylation of isopropylamine with 1-(3-chlorophenyl)ethyl bromide under basic conditions (e.g., KCO/DMF) could yield the target compound:
This approach aligns with protocols for functionalizing amines with aryl-ethyl groups, as seen in the synthesis of chlorophenyl-ethyl pyridine intermediates .
Physicochemical Properties (Predicted)
Extrapolating from structurally related amines , the following properties are anticipated:
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